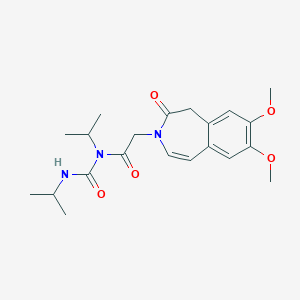![molecular formula C19H19N3O4S B11006703 2-[acetyl(propan-2-yl)amino]-4-methyl-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11006703.png)
2-[acetyl(propan-2-yl)amino]-4-methyl-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[acetyl(propan-2-yl)amino]-4-methyl-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a coumarin moiety, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(propan-2-yl)amino]-4-methyl-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Coumarin Synthesis: The coumarin moiety can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Amide Bond Formation: The final step involves coupling the thiazole and coumarin derivatives through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems to minimize human error and increase efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the coumarin moiety.
Reduction: Reduction reactions can target the carbonyl groups in the acetyl and coumarin moieties.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen and sulfur atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazole and coumarin derivatives in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor. The thiazole and coumarin moieties are known to interact with biological targets, making this compound a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties due to its ability to interact with specific molecular targets.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for more complex molecules in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[acetyl(propan-2-yl)amino]-4-methyl-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to metal ions or enzyme active sites, while the coumarin moiety can intercalate with DNA or inhibit enzymes like topoisomerases. The acetyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-[acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide: Lacks the coumarin moiety, which may reduce its biological activity.
4-methyl-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-5-carboxamide: Lacks the acetyl(propan-2-yl)amino group, potentially affecting its solubility and bioavailability.
2-[acetyl(propan-2-yl)amino]-1,3-thiazole-5-carboxamide: Lacks both the coumarin and methyl groups, which may significantly alter its chemical and biological properties.
Uniqueness
The unique combination of the thiazole ring, coumarin moiety, and acetyl(propan-2-yl)amino group in 2-[acetyl(propan-2-yl)amino]-4-methyl-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-5-carboxamide provides it with distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H19N3O4S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[acetyl(propan-2-yl)amino]-4-methyl-N-(2-oxochromen-6-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H19N3O4S/c1-10(2)22(12(4)23)19-20-11(3)17(27-19)18(25)21-14-6-7-15-13(9-14)5-8-16(24)26-15/h5-10H,1-4H3,(H,21,25) |
InChI Key |
HKTQYYAXOSFXLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(C(C)C)C(=O)C)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11006622.png)
![1-(3-chloro-4-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11006630.png)
![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-valinate](/img/structure/B11006634.png)
![trans-N-(3-chloro-4-methoxyphenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11006635.png)
![methyl N-{[2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate](/img/structure/B11006641.png)
![methyl {7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11006662.png)
![2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11006671.png)

![2-methyl-4-phenyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B11006681.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11006683.png)
![2-chloro-5-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B11006685.png)
![(4-methyl-1,2,3-thiadiazol-5-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B11006687.png)
![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide](/img/structure/B11006692.png)
![N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B11006694.png)
